molecular formula C14H11FN2O B2917657 3-(3-fluoro-4-methoxyphenyl)-1H-indazole CAS No. 1267548-62-8

3-(3-fluoro-4-methoxyphenyl)-1H-indazole

Cat. No.: B2917657
CAS No.: 1267548-62-8
M. Wt: 242.253
InChI Key: UDUGNEYNLBAVRQ-UHFFFAOYSA-N
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Description

3-(3-fluoro-4-methoxyphenyl)-1H-indazole is a chemical compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of the fluoro and methoxy groups on the phenyl ring enhances the compound’s chemical properties, making it a valuable subject for various scientific research applications.

Preparation Methods

The synthesis of 3-(3-fluoro-4-methoxyphenyl)-1H-indazole typically involves multistep reactions. One common method includes the use of Grignard reagents, where 3-fluoro-4-methoxyphenylboronic acid is reacted with an appropriate indazole precursor under palladium-catalyzed conditions . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

3-(3-fluoro-4-methoxyphenyl)-1H-indazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro or methoxy positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize the reaction yield.

Scientific Research Applications

3-(3-fluoro-4-methoxyphenyl)-1H-indazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-fluoro-4-methoxyphenyl)-1H-indazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The compound’s effects are often mediated through its binding to active sites on proteins, altering their function and leading to therapeutic outcomes .

Comparison with Similar Compounds

3-(3-fluoro-4-methoxyphenyl)-1H-indazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern on the indazole ring, which imparts distinct biological and chemical properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(3-fluoro-4-methoxyphenyl)-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O/c1-18-13-7-6-9(8-11(13)15)14-10-4-2-3-5-12(10)16-17-14/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDUGNEYNLBAVRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NNC3=CC=CC=C32)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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